molecular formula C14H15N5O2S B2739958 6-cyano-N-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}pyridine-3-sulfonamide CAS No. 1445612-29-2

6-cyano-N-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}pyridine-3-sulfonamide

Cat. No. B2739958
M. Wt: 317.37
InChI Key: LHOMQOVPRZJCHN-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They have been found to exhibit antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .


Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines under microwave irradiation has also been developed .


Molecular Structure Analysis

The imidazo[1,2-a]pyridine moiety is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . These compounds were also synthesized by using solid support catalysts .

Future Directions

The development of more efficient methods for the synthesis of imidazo[1,2-a]pyridines, particularly considering today’s environmental concerns combined with economic aspects, is a future direction . Additionally, further exploration of the bioactivity of these compounds could lead to the development of new drugs .

properties

IUPAC Name

6-cyano-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-10-8-19-9-12(3-5-14(19)17-10)18-22(20,21)13-4-2-11(6-15)16-7-13/h2,4,7-8,12,18H,3,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOMQOVPRZJCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2CC(CCC2=N1)NS(=O)(=O)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyano-N-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}pyridine-3-sulfonamide

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